Dequalinium

Description

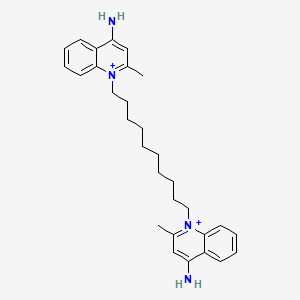

This compound is an antibacterial agent with multi-targeted actions. It also possesses antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties. It is a quaternary ammonium compound, as it consists of an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain. Due to its flexible structure, this compound was investigated to build drug and gene delivery systems. First used as an antiseptic and disinfectant in the 1950s, this compound is still found in various OTC products to treat conditions of oral infections and inflammation. It is also used in vaginal tablets to treat bacterial vaginosis.

A topical bacteriostat that is available as various salts. It is used in wound dressings and mouth infections and may also have antifungal action, but may cause skin ulceration.

Structure

3D Structure

Properties

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSWXVJAIHCTMO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2019-42-3 (diiodide), 4028-98-2 (diacetate), 522-51-0 (dichloride), 93940-47-7 (diundecenoate) | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046941 | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6707-58-0 | |

| Record name | Dequalinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEQUALINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7QC7V26B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dequalinium Chloride: A Multi-Targeted Approach to Combating Bacterial Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dequalinium chloride, a quaternary ammonium (B1175870) compound, is a broad-spectrum antimicrobial agent with a multifaceted mechanism of action against bacterial cells. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Its primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. Beyond this, this compound chloride engages with multiple secondary targets, including the inhibition of crucial metabolic enzymes, interference with DNA replication and transcription through intercalation, and the disruption of bacterial biofilms. Recent studies have also elucidated its role in modulating bacterial stress responses, further highlighting its complex and effective antimicrobial profile. This document serves as a critical resource for professionals in the field of antimicrobial research and drug development, offering detailed insights into the molecular interactions and methodologies for studying this potent antibacterial agent.

Core Mechanism of Action: Membrane Disruption

The primary bactericidal activity of this compound chloride stems from its direct interaction with the bacterial cell membrane.[1] As a dicationic quaternary ammonium salt, this compound chloride possesses positively charged nitrogen atoms that facilitate a strong electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids.[1]

This initial binding disrupts the integrity of the phospholipid bilayer, leading to a cascade of detrimental effects:

-

Increased Membrane Permeability: The insertion of this compound chloride into the membrane disturbs its structure, creating pores and increasing its permeability.[1]

-

Leakage of Intracellular Components: The compromised membrane barrier allows for the uncontrolled efflux of vital intracellular contents, including potassium ions (K+), nucleotides, and amino acids.[1]

-

Dissipation of Membrane Potential: The ion leakage leads to the dissipation of the electrochemical gradients across the membrane, disrupting processes that are dependent on the proton motive force, such as ATP synthesis and active transport.

This rapid disruption of the cell membrane is a key factor in the swift bactericidal action of this compound chloride, often observed within 30 to 60 minutes of exposure.[2]

Experimental Protocol: Bacterial Membrane Permeability Assay

A common method to quantify the membrane-disrupting effects of this compound chloride is through fluorescence-based assays using membrane-impermeable dyes.

Objective: To measure the increase in bacterial membrane permeability upon exposure to this compound chloride.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

This compound chloride stock solution

-

Propidium iodide (PI) stock solution

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Bacterial Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.5).

-

Assay Setup: In a 96-well microplate, add the bacterial suspension to wells containing serial dilutions of this compound chloride. Include a positive control (e.g., cells treated with a known membrane-permeabilizing agent like polymyxin (B74138) B) and a negative control (untreated cells).

-

Dye Addition: Add PI to all wells to a final concentration of 1-5 µM.

-

Incubation: Incubate the plate at 37°C for a specified time course (e.g., 5, 15, 30, and 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Data Analysis: The increase in fluorescence intensity directly correlates with the degree of membrane permeabilization. Data can be expressed as a percentage of the positive control.

Experimental Workflow: Membrane Permeability Assessment

Secondary Mechanisms of Action

This compound chloride's efficacy is enhanced by its ability to interact with multiple intracellular targets, contributing to a comprehensive assault on bacterial viability.

Inhibition of Cellular Enzymes and Metabolism

Once this compound chloride breaches the cell membrane, it can interfere with essential metabolic processes by inhibiting membrane-bound and cytoplasmic enzymes.[1] It has been shown to disrupt the respiratory chain and glycolysis, thereby depleting the cell's energy sources.[2] A key target is the F1-ATPase, a crucial enzyme for ATP synthesis.[2]

DNA Intercalation

This compound chloride can intercalate between the base pairs of bacterial DNA.[1] This interaction can physically obstruct the processes of DNA replication and transcription, thereby halting cell division and protein synthesis.[1]

Objective: To determine if this compound chloride intercalates into DNA, causing it to unwind.

Principle: DNA intercalators unwind the DNA double helix. In the presence of a topoisomerase, this unwinding can be detected by a change in the supercoiling of a plasmid DNA, which can be visualized by agarose (B213101) gel electrophoresis.[3]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound chloride

-

Type I DNA topoisomerase

-

Topoisomerase reaction buffer

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase reaction buffer, and varying concentrations of this compound chloride. Include a no-drug control.

-

Enzyme Addition: Add Type I DNA topoisomerase to initiate the reaction.

-

Incubation: Incubate at 37°C for 30-60 minutes to allow for DNA relaxation and potential intercalation.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.

-

Visualization: Stain the gel and visualize the DNA bands under UV light. An intercalating agent will cause the relaxed DNA to become positively supercoiled upon removal of the drug, resulting in a faster migration on the gel compared to the relaxed control.[3]

Protein Denaturation and Inhibition of Synthesis

This compound chloride has been reported to denature proteins and interfere with ribosomal protein synthesis.[2][4] This further disrupts cellular function and contributes to its bactericidal effects.

Disruption of Bacterial Biofilms

Bacterial biofilms present a significant challenge in treating infections due to their protective extracellular matrix. This compound chloride has demonstrated the ability to disrupt the architecture of biofilms, particularly those formed by Gardnerella spp., which are associated with bacterial vaginosis.[5][6] It achieves this by reducing both the biomass and the metabolic activity of the biofilm.[6][7]

Objective: To quantify the effect of this compound chloride on the biomass and metabolic activity of pre-formed bacterial biofilms.

Principle: Biofilm biomass can be quantified using crystal violet staining, while metabolic activity can be assessed using a colorimetric assay such as the MTT assay.

Materials:

-

Bacterial strain capable of biofilm formation

-

Appropriate growth medium

-

96-well flat-bottom microplates

-

This compound chloride

-

Crystal violet solution

-

MTT solution

-

Solubilizing agent (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Biofilm Formation: Inoculate the wells of a 96-well plate with a bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.

-

Treatment: Gently wash the wells with PBS to remove planktonic cells. Add fresh medium containing various concentrations of this compound chloride to the wells and incubate for a further 24 hours.

-

Biomass Quantification (Crystal Violet Assay):

-

Wash the wells with PBS and stain with crystal violet for 15 minutes.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid).

-

Measure the absorbance at ~570 nm. A decrease in absorbance indicates a reduction in biofilm biomass.

-

-

Metabolic Activity Quantification (MTT Assay):

-

After treatment, add MTT solution to the wells and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced metabolic activity within the biofilm.

-

Inhibition of the Bacterial Stress Response

Recent research has revealed that this compound chloride can inhibit the activation of the general stress response in Escherichia coli.[8] This response is a key mechanism for bacteria to survive stressful conditions, including antibiotic exposure, and can promote the development of antibiotic resistance.[9] By inhibiting this pathway, this compound chloride may not only kill bacteria but also slow the evolution of resistance to other antibiotics.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Use of locally delivered this compound chloride in the treatment of vaginal infections: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. frontiersin.org [frontiersin.org]

- 5. html.scirp.org [html.scirp.org]

- 6. gedeonrichter.lv [gedeonrichter.lv]

- 7. This compound Chloride Effectively Disrupts Bacterial Vaginosis (BV) Gardnerella spp. Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drugging evolution of antibiotic resistance at a regulatory network hub - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quality.ctrl.ucla.edu [quality.ctrl.ucla.edu]

Molecular Targets of Dequalinium Chloride in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of dequalinium chloride (DQC) in the context of cancer research. DQC, a lipophilic cation, has demonstrated significant anti-cancer activity through a multi-targeted mechanism of action. This document details its primary molecular interactions, effects on key signaling pathways, and provides relevant quantitative data and experimental methodologies for researchers in the field.

Core Molecular Targets of this compound Chloride

This compound chloride exerts its anti-neoplastic effects by engaging with several key cellular components, primarily targeting mitochondria and specific proteins involved in apoptosis and cell cycle regulation.

Mitochondria: The Primary Hub of DQC Action

As a lipophilic cation, DQC selectively accumulates in the mitochondria of carcinoma cells, driven by the high mitochondrial membrane potential characteristic of these cells.[1][2][3] This accumulation leads to mitochondrial dysfunction through several mechanisms:

-

Inhibition of Cellular Respiration: DQC acts as a mitochondrial poison by blocking enzymes involved in the electron transport chain, thereby disrupting cellular energy (ATP) production.[1][3][4]

-

Induction of Oxidative Stress: The disruption of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.[5]

-

Depletion of Mitochondrial DNA (mtDNA): DQC can interfere with mtDNA replication and function, further crippling mitochondrial integrity and biogenesis.[1]

XIAP: Overcoming Apoptosis Resistance

This compound chloride has been identified as an antagonist of the X-linked inhibitor of apoptosis protein (XIAP).[2][6][7][8][9] XIAP is a potent natural inhibitor of caspases, the key executioners of apoptosis. By inhibiting XIAP, DQC promotes apoptosis in cancer cells that would otherwise be resistant to cell death signals.[2][6][7][8][9] DQC has been shown to inhibit the XIAP/caspase-3 interaction.[6]

Cdc7 Kinase: A Novel Target for Cell Cycle Disruption

Recent studies have identified this compound chloride as a non-ATP-competitive inhibitor of the Cdc7-Dbf4 kinase complex.[10] The Cdc7 kinase plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[11][12][13][14][15] By disrupting the interaction between Cdc7 and its regulatory subunit Dbf4, DQC inhibits DNA synthesis, leading to S phase arrest and accumulation of cells in the G2/M phase.[10]

Protein Kinase C (PKC): Modulating Cellular Signaling

This compound chloride is also known to be an inhibitor of Protein Kinase C (PKC), with IC50 values in the micromolar range.[4][16] PKC is a family of kinases involved in various cellular processes, including proliferation, differentiation, and survival. Inhibition of specific PKC isoforms by DQC can contribute to its anti-cancer effects.[4][16]

Quantitative Data on this compound Chloride's Anti-Cancer Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound chloride across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound Chloride (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Cancer Cell Lines | General | 10 - 50 | [17] |

| Not Specified | General | 7 - 18 (PKC inhibition) | [4] |

| Hepatocytes | Not Applicable (K+ loss) | 1.5 | [4] |

| OEC-M1 | Oral Cancer | Not specified, but effective | [1] |

| PA-1 | Ovarian Carcinoma | Not specified, but effective | [3] |

| UCI-101 | Ovarian Carcinoma | Not specified, but effective | [3] |

Table 2: In Vivo Efficacy of this compound Chloride

| Cancer Model | Administration Route & Dosage | Treatment Schedule | Tumor Growth Inhibition/Survival Benefit | Reference |

| OEC-M1 Xenograft (nude mice) | Oral gavage, 15 mg/kg | Twice a week for 6 weeks | ~90% tumor growth inhibition | [1] |

| MB49 Bladder Carcinoma (mice) | Intraperitoneal, 2 mg/kg/day | Daily | T/C of 210% | [4] |

| PA-1 Ovarian Carcinoma Xenograft (athymic mice) | Intraperitoneal, 5 mg/kg | Every other day | 37% increase in animal survival | [3] |

| UCI-101 Ovarian Carcinoma Xenograft (athymic mice) | Intraperitoneal | Not specified | 28% increase in survival | [3] |

Signaling Pathways Modulated by this compound Chloride

This compound chloride's interaction with its molecular targets leads to the modulation of critical signaling pathways that govern cell survival and proliferation.

The Apoptosis Pathway

By targeting mitochondria and XIAP, DQC effectively promotes apoptosis. The mitochondrial targeting leads to the release of pro-apoptotic factors, while the inhibition of XIAP removes a key brake on the caspase cascade.

The Cell Cycle Pathway

DQC's inhibition of the Cdc7-Dbf4 complex directly impacts the cell cycle machinery, preventing the initiation of DNA replication.

Downstream Signaling Cascades: Raf/MEK/ERK and PI3K/Akt

Studies have shown that DQC can downregulate the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[2][5][18] The exact mechanism of how DQC's primary targets lead to the inhibition of these pathways is an area of ongoing research, but it is likely a consequence of the profound cellular stress induced by mitochondrial dysfunction and apoptosis initiation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Failure to enhance the in vivo killing of human ovarian carcinoma by sequential treatment with this compound chloride and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Raf/MEK/ERK signaling inhibition enhances the ability of this compound to induce apoptosis in the human leukemic cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of this compound as a XIAP antagonist that targets the BIR2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The potential value of this compound chloride in the treatment of cancer: Focus on malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High levels of Cdc7 and Dbf4 proteins can arrest cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Dbf4-Cdc7 kinase promotes S phase by alleviating an inhibitory activity in Mcm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. intranet.lcg.unam.mx [intranet.lcg.unam.mx]

- 15. Deguelin, A PI3K/AKT inhibitor, enhances chemosensitivity of leukaemia cells with an active PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Medicinal applications and molecular targets of this compound chloride [ouci.dntb.gov.ua]

Dequalinium: A Technical Guide to its Chemical Structure, Properties, and Multifaceted Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium, available commercially as this compound chloride (DQC), is a bis-quaternary ammonium (B1175870) cation that has been a staple in clinical practice for over six decades as a topical antiseptic and anti-infective agent.[1] Initially recognized for its broad-spectrum activity against bacteria and fungi, recent research has unveiled a more complex pharmacological profile, highlighting its potential as an antineoplastic, antiviral, and antiparasitic agent.[1][2] This technical guide provides an in-depth examination of the chemical structure and physicochemical properties of this compound. It further delineates its multifaceted mechanism of action, detailing its interactions with cellular membranes, mitochondria, and specific protein targets. This document also includes relevant experimental protocols for the identification and analysis of this compound, serving as a comprehensive resource for professionals in drug development and research.

Chemical Identity and Structure

This compound is a symmetrical bolaamphiphile, characterized by two quaternary quinolinium rings linked by a ten-carbon aliphatic chain (N-decylene).[1][3] This structure is fundamental to its biological activity.

The most common salt form is this compound chloride.

Chemical Structure (this compound Cation)

Source: PubChem CID 2993

Table 1: Chemical Identifiers for this compound Chloride

| Identifier | Value | Source |

| IUPAC Name | 1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine dichloride | [4] |

| CAS Number | 522-51-0 | [4][5] |

| PubChem CID | 10649 | [4][5] |

| Molecular Formula | C₃₀H₄₀Cl₂N₄ | [4][6] |

| Canonical SMILES | CC1=--INVALID-LINK--CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] | [4][7] |

| InChIKey | LTNZEXKYNRNOGT-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties

The physicochemical properties of this compound chloride are crucial for its formulation, delivery, and biological interactions. As a cationic, lipophilic molecule, it readily interacts with negatively charged biological membranes.[1][8]

Table 2: Physicochemical Data for this compound Chloride

| Property | Value | Source |

| Molecular Weight | 527.57 g/mol | [6][7] |

| Appearance | White or yellowish-white powder | [9][10] |

| Melting Point | ≥300 °C (with decomposition) | [8][11][12] |

| Solubility | Slightly soluble in water (~1 g/200 mL at 25°C) and ethanol (B145695) (96%). Insoluble in DMSO. | [9][10][11][12][13] |

| Storage | Store desiccated at 4°C. Stable for 2 years as supplied. | [12][14] |

Mechanism of Action

This compound's therapeutic effects stem from a multi-targeted mechanism of action, a key factor in the low probability of microbial resistance development.[15][16] The primary actions involve cell membrane disruption and inhibition of cellular metabolism.[17][18]

The key mechanisms include:

-

Membrane Disruption : The positively charged quaternary ammonium groups interact electrostatically with negatively charged components of microbial cell membranes, such as phospholipids.[17] This disrupts the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately causing cell lysis.[17][19]

-

Mitochondrial Targeting : As a delocalized lipophilic cation, this compound selectively accumulates in mitochondria, which have a high negative membrane potential, particularly in carcinoma cells.[1][8] It acts as a mitochondrial poison by inhibiting the NADH:ubiquinone reductase (Complex I) of the electron transport chain, thereby blocking cellular energy (ATP) production.[2][4]

-

Enzyme Inhibition : this compound interferes with the function of crucial membrane-bound enzymes involved in cellular respiration and metabolic processes, further hampering microbial energy production.[17][19] It is also a known inhibitor of Protein Kinase C (PKC), with IC50 values ranging from 7-18 μM.[20]

-

DNA Interaction : Once inside the cell, this compound can intercalate between DNA base pairs, which interferes with DNA replication and transcription, halting microbial proliferation.[2][17]

-

Ion Channel Modulation : this compound is a potent and selective blocker of apamin-sensitive, small-conductance calcium-activated potassium (SK) channels (IC50 = 1.1 μM).[8][13][20] It has also been identified as an antagonist of α7 nicotinic acetylcholine (B1216132) receptors.[21]

Experimental Protocols

The quality control and characterization of this compound chloride involve several standard analytical techniques. The following are detailed methodologies cited in pharmacopeial monographs and research literature.

Identification by UV-Vis Spectrophotometry

This protocol is used to confirm the identity of this compound chloride based on its characteristic light absorption profile.

-

Objective : To verify the identity of the substance by locating its absorption maxima in the UV-Vis spectrum.

-

Methodology :

-

Sample Preparation : Prepare a solution of this compound chloride in water.

-

Instrumentation : Use a calibrated UV-Vis spectrophotometer.

-

Scan : Scan the sample solution over a spectral range of 230-350 nm.

-

Analysis : The resulting spectrum should exhibit absorption maxima at approximately 240 nm and 326 nm, with a characteristic shoulder at 336 nm.[10] The absorbance ratios (A240/A326 and A326/A336) should fall within specified ranges (e.g., 1.56-1.80 and 1.12-1.30, respectively) as per pharmacopeial standards.[10]

-

Determination of Related Substances by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method to quantify impurities and related substances in a this compound chloride sample.

-

Objective : To separate and quantify potential impurities from the active pharmaceutical ingredient (API).

-

Methodology :

-

Chromatographic System :

-

Column : C18, 250mm x 4.6mm, 5 µm particle size (e.g., Phenomenex C18).[22]

-

Mobile Phase : A mixture of methanol (B129727) and an aqueous solution of an ion-pairing agent, such as 0.67% sodium hexanesulfonate (e.g., 70:30 v/v methanol:aqueous solution).[22]

-

Injection Volume : 10 µL.[10]

-

-

Solution Preparation :

-

Test Solution : Accurately weigh and dissolve the this compound chloride sample in the mobile phase.

-

Reference Solutions : Prepare solutions of known impurities and a diluted solution of the this compound chloride reference standard in the mobile phase.

-

-

Procedure :

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared solutions.

-

The run time should be at least 5 times the retention time of the main this compound peak to ensure elution of all related substances.[10]

-

-

Analysis : Compare the peak areas of any impurities in the test solution chromatogram to the peak area of the main peak in the reference solution chromatogram. Calculate the percentage of each impurity based on the principle of external standards.

-

Assay by Titration

This protocol describes a non-aqueous titration method to determine the purity of this compound chloride.

-

Objective : To quantify the this compound chloride content in a sample.

-

Methodology :

-

Sample Preparation : Dissolve a precisely weighed amount of this compound chloride in a mixture of acetic anhydride (B1165640) and anhydrous formic acid.[10]

-

Titration :

-

Titrant : Standardized 0.1 M perchloric acid.

-

Indicator : A suitable indicator for non-aqueous titration (e.g., crystal violet), or use a potentiometric endpoint detection method.

-

-

Procedure : Titrate the sample solution with the perchloric acid titrant until the endpoint is reached (indicated by a color change or a potential jump).

-

Calculation : Calculate the percentage purity of this compound chloride based on the volume of titrant consumed, its molarity, and the initial sample weight. A blank titration should be performed to correct for any reactive species in the solvent mixture.

-

Conclusion

This compound chloride is a well-characterized compound with a robust history as a topical antiseptic. Its unique, symmetrical bolaamphiphile structure underpins its physicochemical properties and its multifaceted mechanism of action. By targeting fundamental cellular structures and processes, such as the cell membrane and mitochondrial respiration, this compound maintains broad-spectrum efficacy with a low risk of resistance. The ongoing exploration of its activity against specific protein targets, including kinases and ion channels, continues to open new avenues for its therapeutic application, particularly in oncology. The analytical protocols detailed herein provide a foundation for the quality control and further investigation of this versatile pharmaceutical agent.

References

- 1. Medicinal applications and molecular targets of this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C30H40N4+2 | CID 2993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Chloride | C30H40Cl2N4 | CID 10649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound chloride - Wikidata [wikidata.org]

- 6. This compound chloride [midas-pharma.com]

- 7. raybiotech.com [raybiotech.com]

- 8. This compound Chloride | CAS#:522-51-0 | Chemsrc [chemsrc.com]

- 9. This compound Chloride CAS 522-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. scribd.com [scribd.com]

- 11. This compound Chloride [drugfuture.com]

- 12. This compound chloride | 522-51-0 [chemicalbook.com]

- 13. This compound chloride | Potassium Channel | PKC | TargetMol [targetmol.com]

- 14. goldbio.com [goldbio.com]

- 15. Use of locally delivered this compound chloride in the treatment of vaginal infections: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 18. mims.com [mims.com]

- 19. What is this compound Chloride used for? [synapse.patsnap.com]

- 20. selleckchem.com [selleckchem.com]

- 21. researchgate.net [researchgate.net]

- 22. CN108570005A - this compound Chloride noval chemical compound and combinations thereof and purposes - Google Patents [patents.google.com]

The Synthesis and Preparation of Dequalinium Chloride and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dequalinium chloride, a bis-quaternary quinolinium salt, has long been utilized for its antiseptic and antimicrobial properties. More recently, its potential as an anti-cancer agent and its interactions with various biological pathways have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the synthesis of this compound chloride and its derivatives, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological and experimental workflows.

Core Synthesis of this compound Chloride

The most common synthetic route to this compound chloride involves a two-step process: the formation of a this compound iodide intermediate, followed by an anion exchange to yield the final chloride salt. The synthesis primarily utilizes 4-aminoquinaldine (B107616) and a long-chain diiodoalkane, typically 1,10-diiododecane (B1670033).

Experimental Protocol: Synthesis of this compound Iodide (Intermediate)

A prevalent method for the synthesis of the this compound iodide intermediate is detailed in several patents, with minor variations in reaction conditions.[1]

-

Reaction Setup: In a suitable reaction vessel, 4-aminoquinaldine and 1,10-diiododecane are dissolved in a high-boiling point solvent such as nitrobenzene.

-

Heating: The reaction mixture is heated to approximately 155 ± 5 °C.

-

Monitoring: The reaction progress is monitored, often by HPLC, until the formation of the this compound iodide precipitate is maximized. This can take several hours (e.g., 6 hours).

-

Isolation and Purification: After cooling, the precipitated this compound iodide is isolated by filtration. The crude product is then washed with a solvent like methanol (B129727) and subsequently with a dilute hydrochloric acid solution to remove unreacted starting materials. The product is washed until the pH is neutral (pH 6-7).

-

Drying: The purified this compound iodide is dried under vacuum at 60-70 °C.

Experimental Protocol: Conversion to this compound Chloride

The conversion of this compound iodide to this compound chloride is achieved through an anion exchange reaction, often facilitated by an oxidant in an acidic medium.[1][2]

-

Reaction Setup: this compound iodide is suspended in a solution containing a chloride source, typically concentrated hydrochloric acid (20-37 wt%).

-

Heating: The suspension is heated to reflux (approximately 80-110 °C) for 1-2 hours.

-

Oxidation: An oxidizing agent is added to the reaction mixture to oxidize the iodide ions to elemental iodine. The choice of oxidant can vary, with examples including chlorine, hydrogen peroxide, or Oxone.[1][2] The reaction temperature during this step is typically maintained between 40-70 °C.

-

Iodine Removal: The elemental iodine formed is removed, often by distillation.

-

Crystallization and Isolation: The reaction mixture is cooled, often with overnight refrigeration, to crystallize the this compound chloride. The crystalline product is then collected by filtration.

-

Purification and Drying: The crude this compound chloride is purified by recrystallization. A common method involves dissolving the crude product in boiling water containing activated carbon for decolorization.[1][2] Another approach uses a mixed solvent system, such as glycerol (B35011) and water or formic acid and ethyl acetate (B1210297), for recrystallization, which can yield specific crystalline forms and high purity.[3][4] The final product is dried to yield pure this compound chloride.

Synthesis of this compound Chloride Derivatives

The synthesis of this compound chloride derivatives allows for the exploration of structure-activity relationships, potentially leading to compounds with enhanced biological activity or altered selectivity. Key modifications include altering the length of the alkyl linker, substituting the quinoline (B57606) ring, and modifying the 4-amino group.[5][6] The general synthetic strategies are analogous to that of this compound chloride.

For instance, analogues have been synthesized where the quinolinium rings are replaced by other heterocyclic systems such as pyridinium, acridinium, isoquinolinium, or benzimidazolium.[5] The synthesis would involve reacting the corresponding heterocyclic amine with a diiodoalkane. Similarly, derivatives with different substituents at the 4-position of the quinoline ring can be prepared by starting with the appropriately substituted 4-aminoquinaldine.[6]

Quantitative Data on this compound Chloride Synthesis

The following tables summarize quantitative data from various reported syntheses of this compound chloride, highlighting the yields and purity achieved under different conditions.

| Intermediate Synthesis | Starting Materials | Solvent | Yield | Purity | Melting Point (°C) | Reference |

| This compound Iodide | 4-aminoquinaldine, 1,10-diiododecane | Nitrobenzene | ~47% | Not Reported | 300-308 | [1] |

| Final Product Synthesis & Purification | Method | Yield (from iodide) | Purity | Reference | | --- | --- | --- | --- | | this compound Chloride | 20wt% HCl + Chlorine, Recrystallization from water | 74% | 98.9% |[1] | | this compound Chloride | 30wt% HCl + Hydrogen Peroxide, Recrystallization from water | 76% | 97.1% |[2] | | this compound Chloride | 37wt% HCl, Recrystallization from water | 85% | 97.8% |[2] | | this compound Chloride Crystal Form A | Recrystallization from glycerol/water | >90% | ≥99.7% |[3] | | this compound Chloride | Recrystallization from formic acid/ethyl acetate (1:3) | 76-82% | >98% |[4] | | this compound Chloride | Recrystallization from formic acid/ethyl acetate (1:5) | 85% | >97% |[4] |

Visualizing Workflows and Pathways

Experimental Workflow for this compound Chloride Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of this compound chloride.

Caption: General experimental workflow for the synthesis of this compound chloride.

Signaling Pathways Modulated by this compound Chloride

This compound chloride has been shown to exert anti-cancer effects by downregulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Raf/MEK/ERK pathways.

Caption: Inhibition of PI3K/Akt and Raf/MEK/ERK pathways by this compound chloride.

References

- 1. CN106854179A - The preparation method of this compound Chloride and the like - Google Patents [patents.google.com]

- 2. CN106632032B - this compound Chloride and preparation method thereof - Google Patents [patents.google.com]

- 3. CN107827814B - Preparation method of this compound chloride crystal form A - Google Patents [patents.google.com]

- 4. CN111018777B - Preparation method of this compound chloride - Google Patents [patents.google.com]

- 5. Synthesis and structure-activity relationships of this compound analogues as K+ channel blockers. Investigations on the role of the charged heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and quantitative structure-activity relationships of this compound analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dequalinium: A Multifaceted Antiseptic Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dequalinium, a quaternary ammonium (B1175870) compound, has a long-standing history as a topical antiseptic. Its broad-spectrum antimicrobial activity, coupled with a low propensity for inducing resistance, makes it a subject of continued interest in both clinical and research settings. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, with a focus on its core antiseptic properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, antimicrobial spectrum, and the experimental methodologies used to characterize its activity.

Introduction

This compound is a symmetrical bolaamphiphile, characterized by two quinaldinium rings linked by a ten-carbon aliphatic chain. This unique structure underpins its potent antimicrobial effects against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. Initially introduced in the 1950s, this compound continues to be utilized in various formulations, such as lozenges for oral and pharyngeal infections and vaginal tablets for the treatment of bacterial vaginosis. This guide delves into the molecular mechanisms that contribute to its efficacy and provides a compilation of quantitative data on its antimicrobial activity.

Mechanism of Action

The antiseptic action of this compound is not attributed to a single target but rather to a cascade of disruptive effects on microbial cells. This multi-targeted approach is a key factor in its broad-spectrum efficacy and the low observed rates of microbial resistance. The primary mechanisms are detailed below.

2.1. Disruption of Cell Membrane Integrity

As a cationic molecule, this compound electrostatically interacts with negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids. This interaction leads to a disruption of the membrane's lipid bilayer, increasing its permeability. The compromised membrane barrier results in the leakage of essential intracellular components, including ions (e.g., K+), nucleotides, and metabolites, ultimately leading to cell death.

2.2. Inhibition of Cellular Respiration and Metabolism

This compound targets key metabolic pathways within microbial cells, primarily by inhibiting enzymes involved in cellular respiration and glycolysis. It has been shown to inhibit the F1-ATPase, a crucial enzyme for ATP synthesis, thereby depleting the cell's energy supply. Furthermore, it interferes with the bacterial respiratory chain, further hampering energy production.

2.3. Protein Denaturation and Enzyme Inhibition

This compound can cause the denaturation of bacterial proteins, disrupting their structure and function. This includes enzymes critical for various metabolic processes, contributing to the overall antimicrobial effect.

2.4. Interaction with Nucleic Acids

This compound is capable of intercalating between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, further inhibiting microbial growth and proliferation.

Signaling Pathway: Mechanism of Action

The antiseptic effect of this compound is primarily a result of direct, multi-targeted disruption of microbial cell structures and functions. Unlike targeted antibiotics that may interfere with specific signaling pathways, this compound's broad, physicochemical assault on the cell membrane, metabolic enzymes, and nucleic acids does not appear to involve the modulation of specific intracellular signaling cascades for its primary antimicrobial action.

Caption: Multifaceted mechanism of action of this compound as an antiseptic.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against a variety of clinically relevant microorganisms. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. It is also effective against various yeasts and some protozoa.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Chloride against Various Microorganisms

| Microorganism | Type | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive Bacteria | 0.5 - 4 | |

| Streptococcus pyogenes | Gram-positive Bacteria | 0.1 - 2 | |

| Enterococcus faecalis | Gram-positive Bacteria | 2 - 16 | |

| Listeria monocytogenes | Gram-positive Bacteria | 1 - 8 | |

| Escherichia coli | Gram-negative Bacteria | 8 - 64 | |

| Proteus mirabilis | Gram-negative Bacteria | >1024 | |

| Gardnerella vaginalis | Gram-variable Bacteria | 0.5 - 4 | |

| Bacteroides spp. | Anaerobic Bacteria | 4 - 32 | |

| Prevotella spp. | Anaerobic Bacteria | 2 - 16 | |

| Candida albicans | Yeast | 1 - 16 | |

| Candida glabrata | Yeast | 2 - 32 | |

| Trichomonas vaginalis | Protozoa | 4 - 32 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pharmacological profile of this compound.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound chloride in an appropriate solvent (e.g., sterile deionized water).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (medium and inoculum without this compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

4.2. Assessment of Cell Membrane Permeability

This protocol utilizes the fluorescent probes propidium (B1200493) iodide (PI) and N-phenyl-1-naphthylamine (NPN) to assess inner and outer membrane permeability, respectively.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a standardized optical density.

-

This compound Treatment: Add this compound chloride to the bacterial suspension at various concentrations. Include an untreated control.

-

Fluorescent Probe Addition:

-

For Inner Membrane Permeability: Add propidium iodide (final concentration, e.g., 2 µM) to the cell suspensions. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with damaged membranes and bind to DNA, exhibiting a significant increase in fluorescence.

-

For Outer Membrane Permeability (in Gram-negative bacteria): Add N-phenyl-1-naphthylamine (final concentration, e.g., 10 µM). NPN fluoresces weakly in aqueous environments but exhibits increased fluorescence in the hydrophobic interior of the cell membrane. Its uptake is facilitated by a compromised outer membrane.

-

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation ~488 nm, emission ~617 nm for PI; excitation ~350 nm, emission ~420 nm for NPN) using a fluorometer or a fluorescence plate reader. An increase in fluorescence intensity compared to the untreated control indicates increased membrane permeability.

4.3. F1-ATPase Inhibition Assay

This assay measures the inhibition of the F1-ATPase enzyme, which is involved in ATP synthesis.

Protocol:

-

Enzyme Preparation: Isolate the F1-ATPase enzyme from the test microorganism or use a commercially available purified enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the F1-ATPase enzyme, and varying concentrations of this compound chloride. Include a control without the inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to the mixture.

-

Measurement of ATP Hydrolysis: The activity of F1-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method, such as the malachite green assay.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of the control.

4.4. DNA Intercalation Assay

This assay demonstrates the ability of this compound to intercalate into DNA, which can be visualized by a change in the electrophoretic mobility of plasmid DNA.

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA, a suitable buffer, and increasing concentrations of this compound chloride.

-

Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to allow for intercalation.

-

Agarose (B213101) Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

-

Analysis: DNA intercalation causes a change in the supercoiling of the plasmid DNA, leading to a change in its migration through the agarose gel. An unwinding of the supercoiled DNA will be observed with increasing concentrations of the intercalating agent.

Conclusion

This compound's established efficacy as a broad-spectrum antiseptic is rooted in its multifaceted mechanism of action that simultaneously targets multiple essential components of microbial cells. This comprehensive approach not only ensures its effectiveness against a wide range of pathogens but also minimizes the likelihood of resistance development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community, facilitating further research into the applications and optimization of this enduring antiseptic agent. The continued study of this compound and similar multi-targeted compounds is crucial in the ongoing effort to combat microbial infections and address the challenge of antimicrobial resistance.

Dequalinium as a Bolaamphiphile in Nanomedicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium chloride (DQC), a well-established antimicrobial agent, has garnered significant attention in the field of nanomedicine due to its unique bolaamphiphilic structure. This structure, characterized by two hydrophilic quaternary ammonium (B1175870) heads separated by a hydrophobic decamethylene chain, enables its self-assembly into stable nanovesicles known as DQAsomes. These nanoparticles exhibit an intrinsic propensity to target mitochondria, the cell's powerhouse, making them exceptional candidates for the targeted delivery of therapeutics in cancer and other mitochondrial-related diseases. This technical guide provides a comprehensive overview of this compound as a bolaamphiphile in nanomedicine, detailing its physicochemical properties, formulation methodologies, and mechanisms of action. It further presents a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction: this compound's unique molecular structure

This compound is a symmetrical, dicationic compound, which can be classified as a bolaamphiphile.[1][2] This class of molecules possesses two hydrophilic head groups connected by a hydrophobic spacer.[1] In the case of this compound, the hydrophilic moieties are two aminoquinaldinium rings, and the hydrophobic component is a flexible ten-carbon chain.[1] This distinct architecture drives the self-assembly of this compound molecules in aqueous solutions into bilayer, vesicle-like structures termed DQAsomes.[3] These nanostructures are thermodynamically stable and can encapsulate both hydrophobic and hydrophilic drug molecules.

The positively charged nature of this compound's quaternary ammonium groups plays a crucial role in its biological activity, particularly its ability to target mitochondria.[4] The mitochondrial membrane has a significantly negative membrane potential, which facilitates the accumulation of these cationic nanoparticles within the mitochondrial matrix.[4] This inherent targeting ability, combined with its capacity to form stable drug delivery vehicles, positions this compound as a promising platform in nanomedicine.

Quantitative Data: Physicochemical Properties of this compound-Based Nanoparticles

The rational design of this compound-based nanomedicines necessitates a thorough understanding of their physicochemical characteristics. The following tables summarize key quantitative data from various studies, providing a comparative overview of different formulations.

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DQAsomes | 165.8 - 311.2 | 0.20 ± 0.04 - 0.300 ± 0.027 | Anionic to +50.3 ± 1.46 | [3][5] |

| Curcumin-loaded DQAsomes | 170 - 200 | Not Reported | ~ +50 | [6] |

| Ghrelin-loaded liposomes (chitosan-coated) | 72.25 ± 1.46 | 0.300 ± 0.027 | +50.3 ± 1.46 | [6] |

| DQC-loaded nanogel | 45.86 | 0.41 | Not Reported | [7] |

| SA-PBS pH 5.6 liposomes | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [5] |

| DCP-PBS pH 5.6 vesicles | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | [5] |

Table 1: Particle Size, Polydispersity Index, and Zeta Potential of this compound-Based Nanoparticles. This table provides a summary of the key physicochemical characteristics of various this compound-based nanoparticle formulations.

| Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |

| DQAsomes | Coenzyme Q10 | Not Reported | 34.03 - 82.48 | [3] |

| Curcumin-loaded DQAsomes | Curcumin | Up to 61 | 90 | [6] |

| DQC-loaded nanogel | This compound | Not Reported | 90 | [8] |

| Ghrelin-loaded liposomes | Ghrelin | Not Reported | 53.2 | [6] |

| PTX-β-CM | Paclitaxel | ~71.2 | ~60 | [9] |

| TQD-β-CM | Tariquidar | ~13.5 | Not Reported | [9] |

Table 2: Drug Loading and Encapsulation Efficiency of this compound-Based Nanoparticles. This table outlines the capacity of different this compound-based formulations to carry therapeutic agents.

| Cell Line | Formulation | IC50 Value | Incubation Time (h) | Reference |

| Ishikawa (endometrial) | Platinum-based constructs in nanocarriers | Varies (4-7 fold more cytotoxic than drug alone) | 72 | [10] |

| A2780 (ovarian) | Platinum-based constructs in nanocarriers | Varies (4-7 fold more cytotoxic than drug alone) | 72 | [10] |

| A2780/Cis (ovarian) | Platinum-based constructs in nanocarriers | Varies (4-7 fold more cytotoxic than drug alone) | 72 | [10] |

| Caco2 (colorectal) | L-DOPA stabilized NPs | > 81.2 µg/mL | 72 | [11] |

| Various cancer cells | Silibinin-loaded PLGA-Poloxamer NPs | 30, 60, 75, 100 µg/mL (dose-dependent) | 24 | [12] |

Table 3: In Vitro Cytotoxicity (IC50) of this compound-Based Nanoparticles in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of various this compound-based nanoparticles in different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticles, based on established protocols.

Preparation of DQAsomes by Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing DQAsomes.[2][13]

-

Lipid Film Formation:

-

Dissolve this compound chloride and any lipophilic drugs or other lipids (e.g., cholesterol) in a suitable organic solvent mixture, such as chloroform:methanol (5:2 v/v), in a round-bottom flask.[3]

-

Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3]

-

Place the flask in a desiccator under vacuum overnight to ensure complete removal of any residual solvent.[3]

-

-

Hydration:

-

Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) or a solution containing a hydrophilic drug.[2] The hydration medium can be preheated if lipids with high phase-transition temperatures are used.[2]

-

Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Homogenization):

-

To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes.

-

Characterization of Nanoparticles

Particle Size and Zeta Potential:

-

Dilute the nanoparticle suspension in ultrapure water.[6]

-

Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument at 25°C with a scattering angle of 90°.[6]

Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

-

Separate the drug-loaded nanoparticles from the unencapsulated drug by centrifugation.

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the amount of encapsulated drug by subtracting the amount of free drug from the initial amount of drug used.

-

Lyophilize the nanoparticle pellet to determine its weight.

-

Calculate DLC and EE using the formulas above.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

-

Treatment:

-

Treat the cells with various concentrations of the this compound-based nanoparticle formulation and control solutions.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization:

-

Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[15]

-

Incubate for 15 minutes with shaking.[15]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used for background correction.

-

Calculate cell viability as a percentage of the untreated control cells.

-

Mitochondrial Localization by Confocal Microscopy

This protocol allows for the visualization of nanoparticle accumulation within mitochondria.[17]

-

Cell Seeding and Treatment:

-

Seed cells on glass-bottom dishes or chamber slides.

-

Incubate the cells with fluorescently labeled this compound-based nanoparticles for a specific duration (e.g., 3, 6, or 12 hours).[17]

-

-

Mitochondrial Staining:

-

Nuclear Staining (Optional):

-

Stain the cell nuclei with a suitable dye like DAPI.

-

-

Imaging:

-

Wash the cells with PBS.

-

Acquire images using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the nanoparticle label, mitochondrial probe, and nuclear stain.[18]

-

Co-localization of the nanoparticle and mitochondrial signals will appear as a merged color (e.g., yellow or orange), indicating mitochondrial targeting.

-

Mandatory Visualizations

Signaling Pathway: this compound-Induced Apoptosis via MAPK Pathway

This compound-based nanoparticles can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19][20]

Caption: this compound-Induced Apoptosis via MAPK Pathway.

Experimental Workflow: Development and Evaluation of this compound Nanomedicine

The development of a this compound-based nanomedicine follows a structured workflow from formulation to preclinical evaluation.[21][22]

Caption: Workflow for this compound Nanomedicine Development.

Conclusion

This compound's inherent properties as a bolaamphiphile make it a versatile and powerful tool in the development of mitochondria-targeting nanomedicines. Its ability to self-assemble into stable DQAsomes capable of encapsulating a variety of therapeutic agents, coupled with its intrinsic affinity for mitochondria, offers a promising strategy for enhancing the efficacy and reducing the off-target toxicity of anticancer drugs. This technical guide has provided a comprehensive overview of the current state of this compound-based nanomedicine, including key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and development workflow. It is anticipated that this resource will aid researchers and drug development professionals in the rational design and advancement of novel this compound-based therapies for cancer and other diseases with mitochondrial involvement. Further research focusing on optimizing formulation parameters, exploring different drug combinations, and conducting extensive preclinical and clinical studies will be crucial in translating the potential of this compound nanomedicine into tangible clinical benefits.

References

- 1. This compound | C30H40N4+2 | CID 2993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality by Design Approach for the Development of Liposome Carrying Ghrelin for Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nanogel-based delivery of this compound chloride: A novel approach for antimicrobial and controlled drug release | springermedizin.de [springermedizin.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. MTT (Assay protocol [protocols.io]

- 16. jmb.or.kr [jmb.or.kr]

- 17. rsc.org [rsc.org]

- 18. Mitochondria-Targeted Fluorescent Nanoparticles with Large Stokes Shift for Long-Term BioImaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Roadmap on Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Broad-Spectrum Antimicrobial: Early Investigations into Dequalinium's Activity

An In-depth Retrospective for the Modern Researcher

Introduction

Dequalinium chloride, a bis-quaternary ammonium (B1175870) compound, has been a component of the antimicrobial armamentarium for over half a century. Its broad-spectrum activity against a wide range of bacteria and fungi has cemented its place in various topical therapeutic applications. This technical guide delves into the foundational early studies that first unveiled the antimicrobial properties of this compound, with a particular focus on the seminal work of the 1950s. For contemporary researchers and drug development professionals, understanding the historical context of this versatile molecule's discovery provides valuable insights into the evolution of antimicrobial research and the enduring principles of antiseptic action. This document reconstructs the experimental protocols and quantitative data from these pioneering investigations, offering a detailed look at the initial discovery and characterization of this compound's antimicrobial efficacy.

The Initial Discovery: A New Class of Antimicrobial Agents

The journey of this compound chloride from a novel chemical entity to a recognized antimicrobial agent began in the mid-1950s. The initial research, most notably the work published by Babbs, Collier, and their colleagues in 1956, introduced this compound (then referred to as "Dequadin") as a salt of decamethylene-bis-4-aminoquinaldinium.[1][2] Their investigations revealed that this compound possessed significant antimicrobial activity against a variety of microorganisms. These early studies laid the groundwork for its eventual use as a topical antiseptic.

Quantitative Assessment of Antimicrobial Activity

The pioneering studies on this compound quantified its antimicrobial potency, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the initial findings on the bacteriostatic and fungistatic activity of this compound chloride against a range of clinically relevant microorganisms.

Table 1: Early Reported Minimum Inhibitory Concentrations (MICs) of this compound Chloride against Various Bacteria

| Microorganism | Type | Reported MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.5 - 2.0 |

| Streptococcus pyogenes | Gram-positive | Data not available in early sources |

| Enterococcus faecalis | Gram-positive | Data not available in early sources |

| Listeria monocytogenes | Gram-positive | Data not available in early sources |

| Escherichia coli | Gram-negative | Data not available in early sources |

| Proteus mirabilis | Gram-negative | Reported as insensitive |

| Gardnerella vaginalis | Gram-variable | Data not available in early sources |

| Bacteroides spp. | Anaerobic | Data not available in early sources |

| Prevotella spp. | Anaerobic | Data not available in early sources |

| Porphyromonas spp. | Anaerobic | Data not available in early sources |

Table 2: Early Reported Minimum Inhibitory Concentrations (MICs) of this compound Chloride against Fungi

| Microorganism | Type | Reported MIC (µg/mL) |

| Candida albicans | Yeast | 0.5 - 2.0[3] |

| Trichomonas vaginalis | Protozoan | Data not available in early sources |

Reconstructed Experimental Protocols

The precise, detailed experimental protocols from the original 1950s publications are not available in full. However, based on the standard microbiological practices of the era and descriptions in subsequent reviews, the methodologies for determining the antimicrobial activity of this compound can be reconstructed as follows:

Determination of Minimum Inhibitory Concentration (MIC)

The primary method for quantifying the antimicrobial activity of this compound in these early studies was likely a broth or agar (B569324) dilution method.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound chloride would have been prepared by dissolving a known weight of the compound in sterile distilled water or a suitable solvent.

2. Preparation of Microbial Inoculum:

-

Pure cultures of the test microorganisms were grown in an appropriate liquid medium (e.g., nutrient broth for bacteria, Sabouraud broth for fungi) to achieve a standardized turbidity, corresponding to a specific cell density.

3. Serial Dilution:

-

A series of twofold dilutions of the this compound stock solution were prepared in sterile test tubes containing a fixed volume of the appropriate growth medium.

4. Inoculation:

-

Each tube in the dilution series was inoculated with a standardized suspension of the test microorganism. A control tube containing no this compound was also inoculated.

5. Incubation:

-

The inoculated tubes were incubated under optimal conditions for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for most bacteria).

6. Observation and MIC Determination:

-

Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Early Insights into the Mechanism of Action

The initial studies on this compound, while not employing the sophisticated molecular techniques available today, provided foundational insights into its mechanism of action. As a quaternary ammonium compound, its antimicrobial effects were attributed to its surface-active properties.[3] The prevailing hypothesis was that the positively charged this compound molecules would interact with the negatively charged components of the microbial cell surface, leading to a disruption of the cell membrane's integrity.[4] This would increase cell permeability, causing the leakage of essential intracellular contents and ultimately leading to cell death.[3][4]

Later studies confirmed and expanded upon this initial understanding, revealing a multi-faceted mechanism of action that includes effects on membrane-bound enzymes and DNA interaction.[4] However, the core concept of membrane disruption was a key takeaway from the early research.

Visualizing the Discovery and Early Hypothesis

The following diagrams illustrate the logical workflow of the early investigations and the initial proposed mechanism of action for this compound.

Caption: Experimental workflow for the initial discovery and evaluation of this compound.

Caption: Early hypothesized mechanism of this compound's antimicrobial action.

Conclusion

The foundational studies of the 1950s were instrumental in identifying and characterizing the antimicrobial properties of this compound. Although the experimental techniques of the era were less sophisticated than those of today, the core findings of these early investigations—namely, this compound's broad-spectrum activity and its membrane-disrupting mechanism—have stood the test of time. For modern researchers, this historical perspective not only illuminates the origins of a clinically relevant antiseptic but also underscores the enduring principles of antimicrobial discovery and action. The work of Babbs, Collier, and their contemporaries paved the way for decades of research and the successful clinical application of this compound in treating topical infections.

References

Dequalinium's Interaction with Microbial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium chloride, a bis-quaternary ammonium (B1175870) compound, is a broad-spectrum antimicrobial agent with a long history of clinical use. Its efficacy stems from a multi-pronged attack on microbial cells, with the cell membrane being a primary target. This technical guide provides an in-depth exploration of the intricate interactions between this compound and microbial cell membranes. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key molecular pathways involved. Understanding these fundamental mechanisms is crucial for the rational design of new antimicrobial strategies and for optimizing the application of this established compound.

Core Mechanism of Action at the Microbial Cell Membrane

This compound chloride's primary antimicrobial activity is initiated by its interaction with the microbial cell membrane. As a dicationic, lipophilic molecule, it is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1] This initial binding is followed by its insertion into the lipid bilayer, leading to a cascade of disruptive events.

The proposed mechanism involves the following key steps:

-

Adsorption and Binding: this compound's two positively charged quaternary ammonium groups facilitate its binding to the negatively charged microbial cell surface.[1]

-

Membrane Intercalation and Disruption: The hydrophobic decamethylene chain of this compound intercalates into the lipid bilayer, disrupting the packing of phospholipids.[2] This insertion increases membrane fluidity and permeability.[2]

-

Increased Permeability and Leakage: The disruption of the membrane's integrity leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately contributing to cell death.[1]

-

Enzyme Inhibition: this compound can inhibit the function of membrane-bound enzymes that are crucial for cellular respiration and metabolic processes.[1]

-

Protein Denaturation: At higher concentrations, this compound can cause the denaturation of membrane proteins, further compromising membrane function.[3]

Figure 1: this compound's interaction with the microbial cell membrane.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound chloride has been quantified against a wide range of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to assess this activity.

| Microorganism | Type | MIC Range (µg/mL) | Reference |

| Atopobium vaginae | Gram-positive anaerobe | <0.0625 - 2 | [4] |